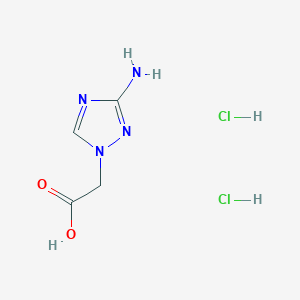

2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride” is a chemical compound with the molecular formula C4H8Cl2N4O2 and a molecular weight of 215.03 . It is available for research use only.

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . The synthesis process can be challenging, but efficient methods have been developed, such as a metal-free process that features an efficient condensation for the triazole build-up under flow conditions .

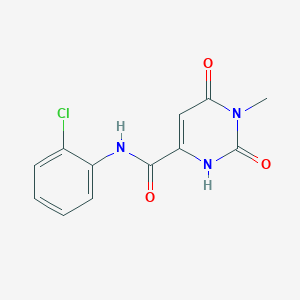

Molecular Structure Analysis

The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride” includes a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . The structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. For instance, the synthesis of these compounds often involves cyclocondensation reactions . The development of new synthetic approaches for these compounds is an active area of research .

Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-triazoles, which include 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach two molecules together, often a biomolecule and a probe or label.

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can be used as a tool to explore biological systems.

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used as a fluorescent probe for imaging in biological systems.

Materials Science

1,2,3-triazoles are used in materials science . They can be used in the synthesis of new materials with improved properties.

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,2,4-Triazole derivatives are known to interact with a variety of biological targets. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

The interaction of 1,2,4-triazole derivatives with their targets can lead to a variety of effects, depending on the specific derivative and target. For example, some derivatives have been reported to have antiviral activity .

Biochemical Pathways

The affected pathways can vary widely, depending on the specific 1,2,4-triazole derivative and its target. Some derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of 1,2,4-triazole derivatives can vary widely, depending on the specific derivative and its target. Some derivatives have been reported to have antiviral activity, inhibiting the replication of viruses .

Propiedades

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.2ClH/c5-4-6-2-8(7-4)1-3(9)10;;/h2H,1H2,(H2,5,7)(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXKJBUAQKHPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)

amine](/img/structure/B2545591.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)